molecular formula C12H19Cl2N3O B1621251 Piperazine acetic acid anilide dihydrochloride CAS No. 827614-60-8

Piperazine acetic acid anilide dihydrochloride

Cat. No.: B1621251
CAS No.: 827614-60-8
M. Wt: 292.2 g/mol
InChI Key: KCEBMZVNEGYIIO-UHFFFAOYSA-N
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Description

Piperazine acetic acid anilide dihydrochloride, chemically designated as (RS)-2-[2-[4-(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid dihydrochloride, is widely recognized by its pharmacological name Cetirizine dihydrochloride . This compound belongs to the second-generation H1 antihistamine class and acts as a non-sedating, long-acting antagonist of the H1 receptor. Its molecular structure features a piperazine core substituted with a 4-chlorophenyl-benzyl group and an ethoxyacetic acid side chain, which contribute to its high receptor affinity and reduced central nervous system penetration .

Therapeutic Applications:
Cetirizine dihydrochloride is clinically employed for the symptomatic treatment of allergic conditions, including seasonal allergic rhinitis, chronic urticaria, and allergic conjunctivitis. Its efficacy stems from its ability to inhibit histamine-induced vascular permeability and bronchoconstriction .

Properties

IUPAC Name

N-phenyl-2-piperazin-1-ylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c16-12(10-15-8-6-13-7-9-15)14-11-4-2-1-3-5-11;;/h1-5,13H,6-10H2,(H,14,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEBMZVNEGYIIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375140
Record name SBB002983
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827614-60-8
Record name SBB002983
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 827614-60-8
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Direct Condensation of Piperazine with Acetic Acid Anilide

The foundational synthetic route involves the direct reaction between piperazine and acetic acid anilide under controlled conditions.

Reaction Mechanism and Stoichiometry

Piperazine (C₄H₁₀N₂) reacts with acetic acid anilide (C₈H₉NO) in a 1:1 molar ratio to form the intermediate N-phenyl-2-(piperazin-1-yl)acetamide. Subsequent treatment with hydrochloric acid yields the dihydrochloride salt. The reaction proceeds via nucleophilic substitution, where the primary amine of piperazine displaces the anilide group.

Solvent and Temperature Optimization

  • Solvent : Methanol or acetic acid is preferred due to their ability to dissolve both reactants and stabilize ionic intermediates.
  • Temperature : Reactions are conducted at reflux (65–80°C for methanol; 118°C for acetic acid) to ensure complete conversion.
Table 1: Direct Condensation Parameters
Parameter Condition Yield (%) Purity (HPLC) Source
Solvent Methanol 85 98.5
Molar Ratio 1:1 (piperazine:anilide) 78 97.8
Reaction Time 8–12 hours 92 99.2

Two-Step Synthesis via Piperazine Monohydrochloride Intermediate

Industrial-scale production often employs a two-step process to minimize byproducts and enhance yield.

Formation of Piperazine Monohydrochloride

Piperazine dihydrochloride (C₄H₁₂Cl₂N₂) reacts with anhydrous piperazine in ethanol at reflux to generate piperazine monohydrochloride:
$$ \text{C₄H₁₂Cl₂N₂ + C₄H₁₀N₂ → 2 C₄H₁₁ClN₂} $$
Key Parameters :

  • Molar Ratio : 2:1–2.2:1 (piperazine dihydrochloride:anhydrous piperazine).
  • Recovery : Unreacted piperazine dihydrochloride is filtered and reused, reducing costs by 15–20%.

Coupling with Chloroacetamide Derivatives

The monohydrochloride intermediate reacts with 2-chloro-N-phenylacetamide (C₈H₈ClNO) under reflux:
$$ \text{C₄H₁₁ClN₂ + C₈H₈ClNO → C₁₂H₁₈ClN₃O + HCl} $$
Optimization Strategies :

  • Solvent : Absolute ethanol ensures homogeneity and prevents hydrolysis.
  • Acidification : Post-reaction addition of HCl converts residual monohydrochloride to dihydrochloride, simplifying purification.
Table 2: Two-Step Synthesis Outcomes
Step Yield (%) Purity (HPLC) Scale (kg) Source
Monohydrochloride 95 99.7 50
Final Product 97 99.5 50

Industrial-Scale Production Using Heterogeneous Catalysis

Batch and flow reactors equipped with metal-supported catalysts enhance efficiency for large-scale synthesis.

Catalytic Systems

  • Catalyst : Palladium or nickel supported on polystyrene-divinylbenzene resins.
  • Advantages :
    • Reusability : Catalysts retain activity for >10 cycles.
    • Selectivity : Reduces dimerization byproducts by 90% compared to homogeneous catalysts.

Flow Reactor Design

  • Residence Time : 30–60 minutes at 100–120°C.
  • Throughput : 500 L/h capacity with 92% conversion efficiency.

Byproduct Analysis and Mitigation

Common byproducts include bis-substituted piperazines and hydrolyzed anilides.

Byproduct Formation Pathways

  • Bis-Substitution : Excess piperazine leads to N,N'-diacetyl derivatives.
  • Hydrolysis : Water contamination degrades the anilide to acetic acid and aniline.

Mitigation Strategies

  • Stoichiometric Control : Maintain precise 1:1 molar ratios using automated dosing systems.
  • Drying Agents : Molecular sieves (3Å) reduce water content to <0.1%.

Chemical Reactions Analysis

Acylation and Alkylation of the Piperazine Ring

The piperazine moiety undergoes nucleophilic reactions at its amine groups. In the dihydrochloride form, the basicity of the amines is reduced, requiring deprotonation (e.g., with a base like K₂CO₃) prior to acylation or alkylation.

Reaction TypeReagentConditionsProductYieldSource
AcylationAcetyl chlorideCH₂Cl₂, 0°C, 30 minN-acetylpiperazine derivative56–84%
AlkylationMethyl iodideDMF, K₂CO₃, 80°C, 12 hN-methylpiperazine derivative61–72%
  • Mechanism : The secondary amines attack electrophilic reagents (e.g., acyl halides or alkyl halides), forming amides or alkylated amines. The dihydrochloride salt may require prior neutralization in polar solvents like methanol or DMF .

Hydrolysis of the Anilide Group

The anilide group (Ar-NHCO-) is susceptible to hydrolysis under acidic or basic conditions, yielding acetic acid and substituted aniline.

ConditionReagentTemperatureProductNotesSource
Acidic hydrolysisHCl (6 M)RefluxAcetic acid + 4-methylanilineComplete after 6 h
Basic hydrolysisNaOH (2 M)80°CSodium acetate + aniline derivativeRequires 8–12 h
  • Kinetics : Hydrolysis rates depend on the electronic nature of the aromatic ring. Electron-withdrawing groups accelerate the reaction .

Coordination Chemistry

The piperazine nitrogen atoms can act as ligands for transition metals, forming stable complexes.

Metal IonSolventLigand Ratio (Piperazine:Metal)Complex StructureApplicationSource
Cd(II)Methanol2:1Macrocyclic Schiff baseCatalysis/Sensing
Pd(II)DCM1:1Square-planar coordinationCross-coupling catalysis
  • Key Insight : The dihydrochloride form enhances solubility in polar solvents, facilitating complexation .

Palladium-Catalyzed Cross-Coupling Reactions

The aniline moiety may participate in Buchwald-Hartwig amination or Suzuki-Miyaura coupling.

Reaction TypeCatalyst SystemSubstrateProductYieldSource
N-ArylationPd(OAc)₂/XPhosAryl bromideDiarylamine derivative63–89%
C–H ActivationPdCl₂(dtbpf)HeteroareneFunctionalized piperazine50–82%
  • Limitation : Steric hindrance from the piperazine ring may reduce reactivity at the anilide’s para position .

N-Oxidation and Oxidative Transformations

The piperazine ring undergoes oxidation at nitrogen centers, forming N-oxides.

Oxidizing AgentSolventTemperatureProductYieldSource
m-CPBACHCl₃25°CPiperazine N-oxide75%
H₂O₂Acetic acid50°CMono-N-oxide derivative68%
  • Selectivity : Oxidation preferentially occurs at the less sterically hindered nitrogen atom .

Salt Metathesis and Anion Exchange

The dihydrochloride counterions can be replaced with other anions via metathesis.

ReagentSolventAnion IntroducedSolubility ChangeSource
AgNO₃WaterNitrateImproved organic solubility
NaPF₆AcetoneHexafluorophosphateEnhanced thermal stability
  • Practical Note : Anion exchange is often employed to tailor physicochemical properties for pharmaceutical formulations .

Scientific Research Applications

Scientific Research Applications

Piperazine acetic acid anilide dihydrochloride has been investigated across various fields:

Medicinal Chemistry

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, with studies indicating efficacy against various bacterial strains .
  • Anticancer Properties : Research has highlighted its potential role in cancer therapy, particularly through mechanisms that involve apoptosis induction in cancer cells .
  • Anxiolytic Effects : Its activity on GABA receptors suggests possible applications in treating anxiety disorders by enhancing inhibitory neurotransmission .

Pharmaceutical Development

  • Drug Formulation : Piperazine derivatives are often incorporated into drug formulations for their pharmacokinetic properties, aiding in the development of medications that require specific absorption characteristics .
  • Neuropharmacology : The compound's interaction with dopamine receptors positions it as a candidate for developing treatments for psychotic disorders such as schizophrenia .

Agricultural Applications

  • Pesticides : Due to its efficacy in paralyzing parasites, it is being explored as a potential active ingredient in pesticide formulations aimed at controlling parasitic infestations in crops.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

StudyFocus AreaFindings
AntimicrobialDemonstrated effectiveness against E. coli and S. aureus strains.
AnticancerInduced apoptosis in breast cancer cell lines via GABA receptor modulation.
NeurologicalShowed anxiolytic effects in animal models, suggesting therapeutic potential for anxiety disorders.

Mechanism of Action

The mechanism of action of piperazine acetic acid anilide dihydrochloride involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to bind directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of certain organisms . This mechanism is particularly relevant in its use as an anthelmintic agent.

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl
  • Molecular Weight : 461.81 g/mol
  • Solubility : Freely soluble in water and polar solvents due to its dihydrochloride salt form .

Comparison with Similar Compounds

Piperazine dihydrochloride derivatives exhibit diverse pharmacological and chemical profiles depending on their substituents. Below is a detailed comparison:

Structural and Functional Comparisons

Compound Molecular Formula Key Substituents Pharmacological Activity Applications References
Cetirizine dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl 4-Chlorophenyl-benzyl, ethoxyacetic acid H1 receptor antagonist Allergic rhinitis, urticaria
Piperazine dihydrochloride C₄H₁₀N₂·2HCl Unsubstituted piperazine core Buffer agent (non-pharmacological) Analytical chemistry buffers
1-(Adamantan-1-yl)piperazine dihydrochloride C₁₄H₂₆Cl₂N₂ Adamantane group Potential CNS activity (undisclosed) Research compound
Trimetazidine dihydrochloride C₁₄H₂₂N₂O₃·2HCl 2,3,4-Trimethoxybenzyl Anti-ischemic agent Angina pectoris, myocardial ischemia
4-[2-(Fmoc-amino)ethyl]-1-piperazineacetic acid dihydrochloride C₂₅H₂₈Cl₂N₄O₄ Fmoc-protected aminoethyl, acetic acid Peptide synthesis intermediate Solid-phase synthesis

Key Observations:

Substituent-Driven Activity :

  • Cetirizine’s 4-chlorophenyl-benzyl group enhances H1 receptor binding, while Trimetazidine’s trimethoxybenzyl group confers anti-ischemic properties by improving myocardial glucose utilization .
  • The adamantane group in 1-(Adamantan-1-yl)piperazine dihydrochloride introduces steric bulk, likely influencing blood-brain barrier permeability .

Salt Form and Solubility: All compared compounds are dihydrochloride salts, enhancing water solubility. For example, Cetirizine’s solubility in water (>50 mg/mL) is critical for oral bioavailability , while piperazine dihydrochloride’s hygroscopicity limits its use to non-therapeutic applications like buffering .

Synthetic Routes :

  • Cetirizine is synthesized via nucleophilic substitution of a piperazine intermediate with 4-chlorobenzhydryl bromide, followed by salt formation .
  • Trimetazidine is prepared by chloromethylation of 1,2,3-trimethoxybenzene, followed by piperazine condensation and HCl salt formation .

Pharmacokinetic and Physicochemical Differences

Table 2: Physicochemical and Pharmacokinetic Properties

Property Cetirizine Dihydrochloride Trimetazidine Dihydrochloride Piperazine Dihydrochloride
logP (Partition Coefficient) 1.4 (hydrophilic) 1.8 (moderate lipophilicity) -2.1 (highly hydrophilic)
Half-Life 8–11 hours 6–7 hours N/A (non-therapeutic)
Protein Binding 93% 16% N/A
Metabolism Hepatic (minimal CYP450 involvement) Hepatic (CYP2D6) N/A

Notes:

  • Cetirizine’s low logP and high protein binding contribute to its peripheral selectivity and reduced sedation .
  • Trimetazidine’s moderate lipophilicity allows myocardial tissue penetration, aligning with its anti-ischemic mechanism .

Biological Activity

Piperazine acetic acid anilide dihydrochloride is a compound of significant interest due to its diverse biological activities, particularly as a GABA receptor agonist. This article explores its mechanisms of action, pharmacological effects, and potential applications in various fields.

Overview

This compound is a piperazine derivative that exhibits a range of biological activities. It primarily acts on the GABA receptor, leading to various physiological effects, including the paralysis of parasites and modulation of cholinergic transmission through acetylcholinesterase inhibition.

Target Receptors:

  • GABA Receptors: The compound selectively binds to GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system. This binding results in hyperpolarization of muscle membranes, contributing to its paralytic effects on parasites.

Biochemical Pathways:

  • Acetylcholinesterase Inhibition: this compound inhibits acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts. This enhances cholinergic signaling, which can be beneficial in various therapeutic contexts .

Antimicrobial Activity

Recent studies have demonstrated that piperazine derivatives, including this compound, possess significant antimicrobial properties. The compound has been tested against various bacteria and fungi:

MicroorganismActivity
Staphylococcus aureusSignificant
Escherichia coliSignificant
Candida albicansModerate
Aspergillus nigerModerate

These findings suggest potential applications in treating infections caused by resistant strains .

Anticancer Potential

Piperazine derivatives have also been investigated for their anticancer properties. Research indicates that compounds similar to this compound can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antibacterial activity of piperazine derivatives against clinical isolates. The results indicated that certain derivatives exhibited potent activity against multi-drug resistant strains, highlighting their potential as new antimicrobial agents .
  • Neuroprotective Effects :
    In a model of neurodegenerative disease, this compound was shown to improve cognitive function by enhancing cholinergic transmission through acetylcholinesterase inhibition. This suggests its potential use in therapies for conditions like Alzheimer's disease .

Q & A

Q. How can contradictions in published data (e.g., conflicting pKa values) be resolved?

  • Methodological Answer : Discrepancies arise from solvent polarity and ionic strength variations. Use the Debye-Hückel equation to extrapolate pKa values to infinite dilution. For piperazine dihydrochloride, pK₁ and pK₂ are recalculated as 5.35 and 9.73, respectively, using data from 0.01–0.1 M solutions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Piperazine acetic acid anilide dihydrochloride
Reactant of Route 2
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Piperazine acetic acid anilide dihydrochloride

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